Home > Products > Screening Compounds P42013 > 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 89640-60-8

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-3525208
CAS Number: 89640-60-8
Molecular Formula: C6H6IN5
Molecular Weight: 275.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with a bicyclic structure consisting of a triazole ring fused to a pyrimidine ring. These compounds have garnered significant attention in scientific research due to their diverse biological activities, including anticancer, antiviral, and antihypertensive properties [ [], [], [] ]. They are frequently used as building blocks in the synthesis of more complex molecules with potential therapeutic applications [ [], [] ]. The presence of various substituents on the triazolopyrimidine core can significantly influence their biological activity and physicochemical properties.

The following compounds are structurally related to 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine due to sharing the core [, , ]triazolo[1,5-a]pyrimidine structure or being discussed as part of broader Structure-Activity Relationship (SAR) studies within the same chemical class:

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This compound serves as a semi-product in the synthesis of the antiviral drug Triazide® (5-methyl-6-nitro-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine-l-arginine, monohydrate). []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, differing in the substituents at the 6 and 7 positions. []

5-Methyl-6-nitro-7-oxo-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate (Triazide®)

  • Compound Description: This compound is an antiviral drug with promising characteristics, particularly against influenza. [, ] Its electrochemical transformations have been studied in aqueous and aprotic media. []
  • Relevance: Triazide® also features the [, , ]triazolo[1,5-a]pyrimidine scaffold, highlighting the pharmaceutical relevance of this chemical class. It shares the 5-methyl substituent with 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and demonstrates the potential for various substituents at the 6 and 7 positions to yield bioactive compounds. [, ]

Ethyl (2E)-3-di­methyl­amino-2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)prop-2-enoate

  • Compound Description: The crystal structure of this compound has been reported, highlighting the structural features of substituted triazolopyrimidines. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and also possesses a 5-methyl substituent, indicating the structural diversity possible at the 7 position. []

5-Methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: The crystal structure of this compound reveals its participation in hydrogen-bonded chains. []
  • Relevance: This compound demonstrates the potential for substitutions at the 2-position of the [, , ]triazolo[1,5-a]pyrimidine ring system, further expanding the structural diversity possible within this chemical class, compared to 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

5-Amino-3-trifluoromethyl-1H-1,2,4-triazole-5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (1/1)

  • Compound Description: This compound is a co-crystal of a reaction product and starting material, and its crystal structure reveals complex hydrogen-bonding patterns involving ring formation. []
  • Relevance: This co-crystal highlights the potential for intermolecular interactions in [, , ]triazolo[1,5-a]pyrimidine derivatives, which could influence their biological activities. It also showcases the structural diversity possible with trifluoromethyl and amino substituents, compared to 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []
  • Compound Description: This group of compounds comprises potent anticancer agents that inhibit tubulin polymerization in a unique manner. They do not bind competitively with paclitaxel, but they inhibit the binding of vincas to tubulin. [] They also overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in vivo. []
  • Relevance: These anticancer agents are part of a comprehensive SAR study focusing on the [, , ]triazolo[1,5-a]pyrimidine scaffold. The research revealed optimal activity requires specific substitutions at the 5-position (fluoroalkylamino) and the presence of two fluoro atoms ortho to the triazolopyrimidine core on the phenyl ring. [] This information contributes valuable insights into the structural requirements for activity within this class, which could inform the development of future analogs of 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine

  • Compound Description: This compound serves as a versatile building block in heterocyclic synthesis, leading to the formation of various pyrazoles, pyrimidines, and fused heterocyclic systems, including a [, , ]triazolo[1,5-a]pyrimidine derivative. []
  • Relevance: This compound demonstrates the synthetic versatility of pyrimidine-based scaffolds for constructing a wide range of heterocyclic compounds, including those related to 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

Preladenant

  • Compound Description: Preladenant is a potent and highly selective adenosine A2A receptor antagonist (Ki = 1.1 nM). [] It attenuates hypolocomotion induced by the A2A receptor agonist CGS-21680 and potentiates L-Dopa-induced contralateral rotations after 6-hydroxydopamine lesions in the medial forebrain bundle in rats. [] Preladenant also attenuates the cataleptic effects of haloperidol and inhibits L-Dopa-induced behavioral sensitization, suggesting a reduced risk for the development of dyskinesias. [] Moreover, it exhibits antidepressant-like profiles in behavioral despair models (mouse tail suspension test and the mouse and rat forced swim test). []
  • Relevance: Although Preladenant has a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine core, its significant activity as an adenosine A2A receptor antagonist highlights the potential for related heterocyclic scaffolds, such as the [, , ]triazolo[1,5-a]pyrimidine system found in 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, to possess similar biological activities. []

SCH 412348 [7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]

  • Compound Description: SCH 412348 is another potent and highly selective adenosine A2A receptor antagonist with a Ki of 0.6 nM. [] It exhibits similar pharmacological effects to Preladenant, including attenuating hypolocomotion induced by CGS-21680, potentiating L-Dopa-induced rotations, attenuating haloperidol-induced catalepsy, and exhibiting antidepressant-like effects in behavioral despair models. []
  • Relevance: Like Preladenant, SCH 412348 possesses a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine core. Its potent adenosine A2A receptor antagonism further reinforces the potential of structurally related heterocyclic systems, including the [, , ]triazolo[1,5-a]pyrimidine core of 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, to exhibit similar biological activity. []

MSX-3 [3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione]

  • Compound Description: MSX-3 is an adenosine A2A receptor antagonist that can either decrease or increase self-administration of cannabinoids (THC or anandamide) in squirrel monkeys depending on the dose. [] Low doses are hypothesized to block presynaptic A2A receptors modulating glutamate release, while higher doses block postsynaptic A2A receptors in striatopallidal neurons. []
  • Relevance: While MSX-3 is structurally distinct from 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, its A2A receptor antagonist activity underscores the potential of various heterocyclic scaffolds to target this receptor. Its dose-dependent effects on cannabinoid self-administration suggest complex interactions within the adenosine system and its influence on reward pathways, which could be relevant to the broader study of [, , ]triazolo[1,5-a]pyrimidine derivatives. []

SCH-442416 [2-(2-furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]

  • Compound Description: SCH-442416 acts as a preferential presynaptic A2A receptor antagonist, producing a rightward shift in the THC self-administration dose-response curve in squirrel monkeys, indicating antagonism of THC's reinforcing effects. []
  • Relevance: Although structurally distinct from 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, SCH-442416 highlights the therapeutic potential of targeting presynaptic A2A receptors for treating marijuana dependence. Its efficacy in modulating THC reward pathways suggests possible applications for related heterocyclic systems, including the [, , ]triazolo[1,5-a]pyrimidine scaffold, in addiction research. []

KW-6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

  • Compound Description: KW-6002 is a preferential postsynaptic A2A receptor antagonist that produces a leftward shift in the THC self-administration dose-response curve in squirrel monkeys, suggesting potentiation of THC's reinforcing effects. []
  • Relevance: KW-6002 demonstrates the contrasting effects of targeting presynaptic versus postsynaptic A2A receptors on cannabinoid reward pathways. While structurally different from 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, KW-6002 underscores the complex role of the adenosine system in addiction and suggests the potential for developing subtype-selective ligands targeting specific A2A receptor populations, which could be relevant to the broader investigation of the [, , ]triazolo[1,5-a]pyrimidine scaffold. []
  • Compound Description: This triazolopyrimidine derivative shows good affinity towards Plasmodium falciparum DHOD (pfDHOD) in silico, suggesting potential antimalarial activity. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7-amine structure with 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, demonstrating the potential for various substituents at the 5- and 6-positions to yield biologically active compounds. []
  • Compound Description: Similar to compound 7, this triazolopyrimidine derivative also demonstrates potential antimalarial activity by showing affinity towards pfDHOD in silico. []
  • Relevance: This compound also shares the core [, , ]triazolo[1,5-a]pyrimidin-7-amine structure with 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, further emphasizing the structural diversity and potential biological activities achievable within this chemical class. []
  • Compound Description: This compound is a triazolopyrimidine derivative with fungicidal activity. [, ] It is used in ternary fungicidal mixtures with strobilurin derivatives and other fungicidal substances to control phytopathogenic parasitic fungi. [, ]
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, highlighting the versatility of this chemical class for various biological applications, including fungicidal activity. The presence of chlorine, trifluorophenyl, and piperidinyl substituents demonstrates the significant impact of substituents on the biological properties of triazolopyrimidine derivatives. [, ]

These related compounds highlight the broad structural diversity and biological activities associated with the [, , ]triazolo[1,5-a]pyrimidine scaffold. Understanding the properties of these related compounds can provide valuable insights into the potential applications and further development of 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.

Overview

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique nitrogen-containing ring structure, which contributes to its diverse biological activities. The presence of iodine and methyl groups enhances its reactivity and potential applications in medicinal chemistry.

Source

This compound can be synthesized through various methods, often involving the cyclization of specific precursors under controlled conditions. It has been studied for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.

Classification

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is classified as a triazolopyrimidine derivative. Its structural framework allows for interactions with biological targets, making it a subject of interest in drug development.

Synthesis Analysis

Methods

The synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through several methodologies:

  1. Oxidative Cyclization: This method involves the cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite or manganese dioxide. The conditions need to be optimized for yield and purity.
  2. Microwave-Assisted Synthesis: A catalyst-free method utilizing microwave irradiation has been reported, allowing for rapid synthesis under eco-friendly conditions.
  3. Sonogashira Coupling: This reaction can be employed to introduce various substituents at the aromatic positions, enhancing the compound's biological profile.

Technical Details

  • Reagents: Common reagents include halogenating agents and oxidizing agents.
  • Conditions: Controlled temperatures and specific solvents are crucial for achieving high yields.
Molecular Structure Analysis

Structure

The molecular formula of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is C6H6N4IC_6H_6N_4I. The structure features a triazole ring fused to a pyrimidine ring, with an iodine atom at the 6-position and a methyl group at the 5-position.

Data

  • Molecular Weight: Approximately 220.04 g/mol
  • Canonical SMILES: CC1=C(N=N1)C(=N)C(=C(N)N=C2)I
  • InChI Key: Example provided for identification in databases.
Chemical Reactions Analysis

Reactions

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions:

  1. Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
  2. Oxidation and Reduction: The compound can undergo redox reactions to form different derivatives.
  3. Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.

Technical Details

Common reagents used in these reactions include:

  • Halogenating agents
  • Oxidizing agents like potassium permanganate
  • Reducing agents such as lithium aluminum hydride
Mechanism of Action

The mechanism of action for 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific cellular targets. Research indicates that it may inhibit pathways associated with neuroinflammation and apoptosis by modulating endoplasmic reticulum stress responses and inflammatory signaling pathways like NF-kB.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant Data

The melting point and boiling point are critical for understanding its handling and storage conditions.

Applications

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has shown promise in various scientific applications:

  1. Medicinal Chemistry: Potential use as an anticancer agent due to its ability to stabilize microtubules.
  2. Neuroprotection: Investigated for neuroprotective properties that could help in treating neurodegenerative diseases.
  3. Antifungal Activity: Some derivatives have been noted for antifungal properties, expanding their therapeutic potential.

Properties

CAS Number

89640-60-8

Product Name

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C6H6IN5

Molecular Weight

275.05 g/mol

InChI

InChI=1S/C6H6IN5/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,8H2,1H3

InChI Key

MGFPFOKNUGSCDY-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1I)N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1I)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.